2-O-[(2R)-3-(1,1-dihydroxyethoxy)-2-hydroxypropyl] 1-O-octadecyl benzene-1,2-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Benzenedicarboxylic acid, mixed esters with 3-(1,2-dihydroxyethoxy)-1,2-propanediol and stearic acid is a complex organic compound. It is a type of ester derived from 1,2-benzenedicarboxylic acid (also known as phthalic acid), 3-(1,2-dihydroxyethoxy)-1,2-propanediol, and stearic acid. Esters are commonly used in various industrial applications due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves esterification reactions. The general process includes:
Reactants: 1,2-benzenedicarboxylic acid, 3-(1,2-dihydroxyethoxy)-1,2-propanediol, and stearic acid.
Catalysts: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid.
Conditions: The reaction is usually carried out under reflux conditions to remove water and drive the reaction to completion.
Industrial Production Methods
In industrial settings, the production of such esters may involve continuous processes with automated control systems to ensure consistent quality and yield. The use of high-purity reactants and optimized reaction conditions are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The ester group can undergo oxidation reactions, leading to the formation of carboxylic acids.
Reduction: Reduction of the ester group can yield alcohols.
Substitution: Ester groups can participate in nucleophilic substitution reactions, where the ester group is replaced by another nucleophile.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Nucleophiles: Hydroxide ions (OH-), alkoxide ions (RO-).
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: New esters or other substituted products.
Scientific Research Applications
This compound can have various applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis.
Biology: Potential use in the study of ester hydrolysis and enzyme interactions.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of plasticizers, lubricants, and surfactants.
Mechanism of Action
The mechanism of action of this compound depends on its specific application. In general, esters can interact with biological molecules through hydrolysis, where the ester bond is cleaved by enzymes such as esterases. This process releases the constituent acids and alcohols, which can then participate in various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
1,2-Benzenedicarboxylic acid, diethyl ester:
1,2-Benzenedicarboxylic acid, dimethyl ester:
Stearic acid esters: Various esters of stearic acid used in cosmetics and lubricants.
Uniqueness
The uniqueness of 1,2-Benzenedicarboxylic acid, mixed esters with 3-(1,2-dihydroxyethoxy)-1,2-propanediol and stearic acid lies in its specific combination of functional groups, which can impart unique physical and chemical properties, making it suitable for specialized applications.
Properties
Molecular Formula |
C31H52O8 |
---|---|
Molecular Weight |
552.7 g/mol |
IUPAC Name |
2-O-[(2R)-3-(1,1-dihydroxyethoxy)-2-hydroxypropyl] 1-O-octadecyl benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C31H52O8/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-23-37-29(33)27-21-18-19-22-28(27)30(34)38-24-26(32)25-39-31(2,35)36/h18-19,21-22,26,32,35-36H,3-17,20,23-25H2,1-2H3/t26-/m0/s1 |
InChI Key |
OBQZUEOMIZDDJR-SANMLTNESA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OC[C@@H](COC(C)(O)O)O |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCC(COC(C)(O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.